molecular formula C5H7NO B12543415 N-Cyclopent-2-en-1-ylidenehydroxylamine CAS No. 147820-82-4

N-Cyclopent-2-en-1-ylidenehydroxylamine

Cat. No.: B12543415
CAS No.: 147820-82-4
M. Wt: 97.12 g/mol
InChI Key: YIDCWHAQPYBNHT-UHFFFAOYSA-N
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Description

N-Cyclopent-2-en-1-ylidenehydroxylamine is an organic compound with the molecular formula C5H7NO. It is characterized by a cyclopentene ring attached to a hydroxylamine group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclopent-2-en-1-ylidenehydroxylamine can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopent-2-en-1-ylidenehydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the specific reagents and conditions employed .

Scientific Research Applications

N-Cyclopent-2-en-1-ylidenehydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclopent-2-en-1-ylidenehydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form hydrogen bonds and participate in redox reactions, influencing the activity of enzymes and other proteins. The cyclopentene ring provides structural stability and can interact with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone oxime: Similar in structure but lacks the double bond in the ring.

    Cyclopent-2-en-1-one: Contains a carbonyl group instead of the hydroxylamine group.

    N-Cyclopentylhydroxylamine: Similar but with a saturated ring.

Properties

CAS No.

147820-82-4

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

N-cyclopent-2-en-1-ylidenehydroxylamine

InChI

InChI=1S/C5H7NO/c7-6-5-3-1-2-4-5/h1,3,7H,2,4H2

InChI Key

YIDCWHAQPYBNHT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NO)C=C1

Origin of Product

United States

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